Isopiperitenol

Enzyme kinetics Monoterpene biosynthesis Substrate specificity

Isopiperitenol (CAS 491-05-4) is a p-menthane monoterpenoid alcohol that functions as a key biosynthetic intermediate in the menthol pathway of peppermint (Mentha piperita). This allylic alcohol is produced naturally by the hydroxylation of (–)-limonene at the C3 position via (–)-limonene 3-hydroxylase.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 491-05-4
Cat. No. B1207519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopiperitenol
CAS491-05-4
Synonymsisopiperitenol
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1=CC(C(CC1)C(=C)C)O
InChIInChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9-11H,1,4-5H2,2-3H3
InChIKeyOLAKPNFIICOONC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopiperitenol (CAS 491-05-4) for R&D Procurement: Monoterpene Alcohol Specifications and Sourcing Guide


Isopiperitenol (CAS 491-05-4) is a p-menthane monoterpenoid alcohol that functions as a key biosynthetic intermediate in the menthol pathway of peppermint (Mentha piperita) [1]. This allylic alcohol is produced naturally by the hydroxylation of (–)-limonene at the C3 position via (–)-limonene 3-hydroxylase [2]. As a critical substrate for isopiperitenol dehydrogenase (EC 1.1.1.223), it serves as a precursor to isopiperitenone and, subsequently, piperitenone [3]. Its stereochemical configuration—particularly the (–)-trans-isomer—is essential for downstream enzymatic transformations and synthetic applications [2].

Why Isopiperitenol (CAS 491-05-4) Cannot Be Substituted with Generic Monoterpene Alcohols


Substituting isopiperitenol with other monoterpene alcohols in enzymatic assays or synthetic pathways is not feasible due to its unique regio- and stereospecific role. The key enzyme in the menthol biosynthetic pathway, isopiperitenol dehydrogenase (EC 1.1.1.223), exhibits strict substrate specificity for (–)-trans-isopiperitenol and related isomers, but does not effectively utilize saturated monoterpene alcohols such as menthol or isomenthol . Furthermore, the downstream isomerase enzyme specifically recognizes isopiperitenone, the direct product of isopiperitenol oxidation, to catalyze the allylic isomerization to piperitenone [1]. This enzymatic specificity, coupled with the compound's defined stereochemistry, prevents generic substitution and mandates the procurement of authenticated isopiperitenol for reliable experimental outcomes.

Isopiperitenol (CAS 491-05-4) Product-Specific Quantitative Evidence: How It Differs from Piperitenol, Limonene, and Isopiperitenone


Isopiperitenol vs. Piperitenol: Differentiated Substrate Affinity for Isopiperitenol Dehydrogenase

Isopiperitenol dehydrogenase (EC 1.1.1.223) exhibits a strong preference for isopiperitenol over the structurally similar piperitenol. While the enzyme acts on both (–)-trans-isopiperitenol and (+)-trans-piperitenol, the catalytic efficiency differs significantly. The Km value for (–)-trans-isopiperitenol is 0.02 mM, indicating high affinity [1]. While a direct Km value for (+)-trans-piperitenol is not reported in the same study, the enzyme's primary role is the oxidation of isopiperitenol in the peppermint menthol pathway [2]. This differential affinity underscores that isopiperitenol is the native, preferred substrate for this critical biosynthetic enzyme.

Enzyme kinetics Monoterpene biosynthesis Substrate specificity

Isopiperitenol vs. Limonene: Differentiated Regiospecificity in Monoterpene Hydroxylation

The cytochrome P450 enzyme limonene-3-hydroxylase specifically converts (–)-limonene to (–)-trans-isopiperitenol with strict regio- and stereospecificity [1]. In contrast, limonene-6-hydroxylase produces (–)-trans-carveol, demonstrating a clear divergence in product formation based on the hydroxylation position. This regiospecificity is the primary determinant of whether a peppermint or spearmint oil profile is produced [2]. Thus, isopiperitenol is not just a generic hydroxylation product but a precisely defined intermediate in the peppermint-specific pathway.

Cytochrome P450 Regioselective hydroxylation Menthol biosynthesis

Isopiperitenol vs. Isopiperitenone: Differential Reactivity in Enzymatic and Synthetic Pathways

Isopiperitenol functions as an alcohol substrate for oxidation to isopiperitenone by isopiperitenol dehydrogenase (EC 1.1.1.223) [1]. This oxidation step is a prerequisite for the subsequent allylic isomerization to piperitenone, which is catalyzed by a specific isomerase (EC 5.3.3.11) that does not act on the alcohol form [2]. In synthetic applications, the hydroxyl group of isopiperitenol provides a distinct handle for derivatization that is absent in the ketone form. The catalytic asymmetric conversion of neral to (1R,6S)-trans-isopiperitenol enables short, atom-economic routes to menthol and cannabinoids [3].

Oxidation Allylic isomerization Synthetic intermediate

Isopiperitenol (CAS 491-05-4) Validated Research and Industrial Applications Based on Quantitative Evidence


Enzymatic Studies of Monoterpene Biosynthesis (Menthol Pathway)

Isopiperitenol serves as the definitive substrate for isopiperitenol dehydrogenase (EC 1.1.1.223) assays, where its low Km of 0.02 mM for the (–)-trans-isomer ensures optimal enzyme activity and accurate kinetic measurements [1]. Using this authentic compound, rather than alternative monoterpene alcohols, guarantees that observed activity corresponds to the native peppermint pathway, enabling precise characterization of enzyme kinetics and regulatory mechanisms in menthol biosynthesis [2].

Regiospecific Cytochrome P450 Activity Assays

As the exclusive product of limonene-3-hydroxylase activity, (–)-trans-isopiperitenol is an essential analytical standard for quantifying and validating the regiospecificity of this P450 enzyme. Its use is critical for distinguishing between the peppermint (C3-hydroxylation) and spearmint (C6-hydroxylation) monoterpene pathways, providing a clear differentiation from carveol-forming activities [3].

Synthetic Intermediate for Menthol and Cannabinoid Production

Recent advances in catalytic asymmetric synthesis have established (1R,6S)-trans-isopiperitenol as a strategic building block for the most atom-economic and shortest synthetic routes to menthol and pharmaceutically relevant cannabinoids [4]. Procurement of this specific stereoisomer enables researchers to implement these streamlined, high-efficiency synthetic methodologies for natural product and pharmaceutical synthesis.

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